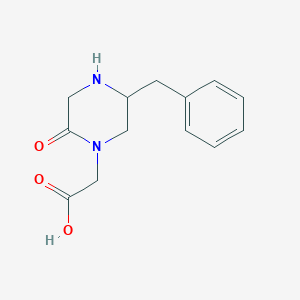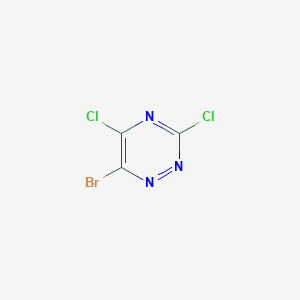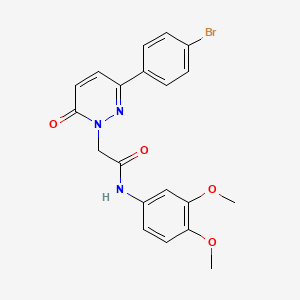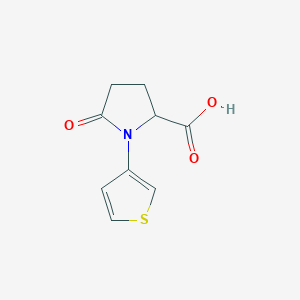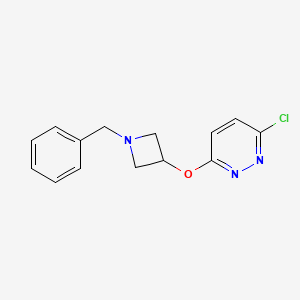
(Z)-3-(((4H-1,2,4-triazol-3-yl)amino)methylene)chroman-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(((4H-1,2,4-triazol-3-yl)amino)methylene)chroman-2,4-dione is a synthetic organic compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a triazole ring, which is a common motif in medicinal chemistry due to its stability and ability to participate in various biochemical interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(((4H-1,2,4-triazol-3-yl)amino)methylene)chroman-2,4-dione typically involves the condensation of a chroman-2,4-dione derivative with a triazole-containing amine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and may require a solvent like ethanol or methanol. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity. The specific details of industrial production methods would depend on the desired scale and application of the compound.
化学反応の分析
Types of Reactions
(Z)-3-(((4H-1,2,4-triazol-3-yl)amino)methylene)chroman-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazole or chroman rings.
科学的研究の応用
Chemistry
In chemistry, (Z)-3-(((4H-1,2,4-triazol-3-yl)amino)methylene)chroman-2,4-dione can be used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit interesting properties such as enzyme inhibition, receptor binding, or antimicrobial activity. These properties make it a valuable tool for studying biological processes and developing new therapeutic agents.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its triazole and chroman moieties are known to interact with various biological targets, making it a promising lead compound for drug discovery.
Industry
Industrially, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its versatile chemical structure allows for the design of products with specific properties and functions.
作用機序
The mechanism of action of (Z)-3-(((4H-1,2,4-triazol-3-yl)amino)methylene)chroman-2,4-dione would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The chroman moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
類似化合物との比較
Similar Compounds
(Z)-3-(((4H-1,2,4-triazol-3-yl)amino)methylene)chroman-2,4-dione: The compound itself.
(Z)-3-(((4H-1,2,4-triazol-3-yl)amino)methylene)chroman-2-one: A similar compound with a different oxidation state.
(Z)-3-(((4H-1,2,4-triazol-3-yl)amino)methylene)chroman-4-one: Another related compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific combination of a triazole ring and a chroman-2,4-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C12H8N4O3 |
|---|---|
分子量 |
256.22 g/mol |
IUPAC名 |
4-hydroxy-3-[(E)-1H-1,2,4-triazol-5-yliminomethyl]chromen-2-one |
InChI |
InChI=1S/C12H8N4O3/c17-10-7-3-1-2-4-9(7)19-11(18)8(10)5-13-12-14-6-15-16-12/h1-6,17H,(H,14,15,16)/b13-5+ |
InChIキー |
RCNDROTXQOMYLX-WLRTZDKTSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)/C=N/C3=NC=NN3)O |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=NC=NN3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14867439.png)

![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)
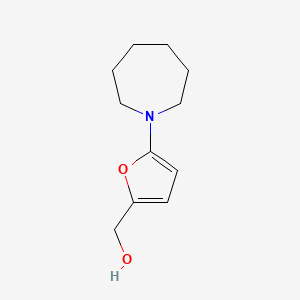
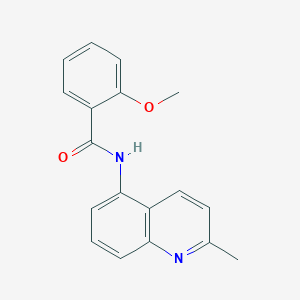

![1-(4-Methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B14867480.png)
